molecular formula C21H32FN3O5 B2834533 (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate CAS No. 1421490-62-1

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate

Cat. No.: B2834533
CAS No.: 1421490-62-1
M. Wt: 425.501
InChI Key: YIYKIRDGCXZXDC-UHFFFAOYSA-N
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Description

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the piperidine ring.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

    Formation of the Diformate: The final step involves the formation of the diformate ester, typically achieved by reacting the intermediate compound with formic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: N-oxides of the piperidine and piperazine rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged to create high-performance polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate involves its interaction with specific molecular targets. The piperidine and piperazine rings can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Methylpiperazin-1-yl)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
  • (4-(2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone
  • (4-(2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-methylphenyl)methanone

Uniqueness

Compared to similar compounds, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate stands out due to the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(2-fluorophenyl)methanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O.2CH2O2/c1-15-13-21(2)11-12-23(15)14-16-7-9-22(10-8-16)19(24)17-5-3-4-6-18(17)20;2*2-1-3/h3-6,15-16H,7-14H2,1-2H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKIRDGCXZXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CC=C3F)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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